An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 (PPM1D) Phosphatase
An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 (PPM1D) Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of GSK2830371, a highly potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D). While the compound is sometimes associated with CAS number 1167055-29-9 in some chemical databases, the more consistently referenced identifier in peer-reviewed literature is CAS number 1404456-53-6 . This guide will delve into the critical physicochemical properties, mechanism of action, experimental protocols, and therapeutic potential of GSK2830371, offering valuable insights for researchers in oncology and drug development.
Compound Identification and Physicochemical Properties
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[1] It has been identified as a key tool compound for studying the biological roles of Wip1 phosphatase and as a potential therapeutic agent in oncology.
Table 1: Physicochemical Properties of GSK2830371
| Property | Value | Source(s) |
| CAS Number | 1404456-53-6 | [1][2][3][4] |
| Alternate CAS | 1167055-29-9 (Note: Often linked to a different chemical entity) | [5][6][7][8] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [2] |
| Molecular Weight | 461.02 g/mol | [1][2] |
| Purity | ≥97% (HPLC) | [1] |
| Appearance | Light yellow powder | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [1][2] |
| Storage | Store at -20°C. | [2] |
Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase
GSK2830371 functions as a potent and selective allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[2][3][4] Unlike competitive inhibitors that target the active site, GSK2830371 binds to a unique "flap" subdomain outside the catalytic site of Wip1.[1] This binding locks the enzyme in an inactive conformation, preventing it from dephosphorylating its substrates.[9] This allosteric mechanism confers high selectivity for Wip1 over other phosphatases.[1][2]
The primary role of Wip1 is to act as a negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[9][10][11] By dephosphorylating key proteins in these pathways, Wip1 effectively terminates the cellular response to genotoxic stress.
Key Substrates and Downstream Effects of Wip1 Inhibition by GSK2830371:
-
p53: Inhibition of Wip1 by GSK2830371 leads to increased phosphorylation of p53 at Serine 15 (p53-S15).[1][3][4] This phosphorylation enhances p53 stability and transcriptional activity.[12][13]
-
Checkpoint Kinase 2 (Chk2): GSK2830371 treatment results in elevated phosphorylation of Chk2 at Threonine 68 (Chk2-T68).[1][3]
-
ATM and H2AX: The inhibitor also increases the phosphorylation of ATM (Ataxia-Telangiectasia Mutated) at Serine 1981 and H2AX at Serine 139 (γH2AX), both critical markers of DNA damage.[1][3][10]
-
p21/WAF1: Upregulation of p53 activity leads to increased expression of its downstream target, p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[4][10]
-
Wip1 Degradation: Interestingly, binding of GSK2830371 to Wip1 can also induce the ubiquitination and subsequent proteasomal degradation of the Wip1 protein itself.[1]
The culmination of these effects is the sustained activation of the p53 pathway, leading to cell cycle arrest, senescence, and apoptosis in cancer cells, particularly those with wild-type TP53.[10][11]
Signaling Pathway Diagram
Caption: Wip1 inhibition by GSK2830371 enhances the p53-mediated DNA damage response.
Experimental Protocols
In Vitro Wip1 Phosphatase Activity Assay
This protocol describes a method to determine the IC₅₀ of GSK2830371 against Wip1 phosphatase using a fluorescent substrate.
Workflow Diagram:
Caption: Workflow for in vitro Wip1 phosphatase activity assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA.
-
Prepare a serial dilution of GSK2830371 in fresh, anhydrous DMSO.
-
Dilute Wip1 enzyme and FDP substrate in assay buffer.
-
-
Assay Plate Preparation:
-
Add GSK2830371 dilutions or DMSO (vehicle control) to a 384-well microplate.
-
-
Enzyme Addition:
-
Add 10 nM of Wip1 enzyme to each well.
-
-
Initiate Reaction:
-
Add 50 µM FDP substrate to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature.
-
Measure the fluorescent signal on a microplate reader (excitation/emission ~485/530 nm).[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Phospho-protein Levels in Cells
This protocol details the assessment of GSK2830371's effect on the phosphorylation of Wip1 substrates in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against p-p53 (S15), p-Chk2 (T68), and total protein counterparts. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the change in phosphorylation.[14]
-
Applications in Research and Drug Development
Anti-Cancer Activity
GSK2830371 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those harboring wild-type TP53.[3][9] Its efficacy has been observed in models of breast cancer, lymphoma, and liver adenocarcinoma.[3][10][12] In vivo studies using tumor xenograft models have shown that oral administration of GSK2830371 can inhibit tumor growth.[1][3][4]
Sensitization to Other Therapies
A key therapeutic strategy involves using GSK2830371 to sensitize cancer cells to other treatments:
-
MDM2 Inhibitors: GSK2830371 potentiates the effects of MDM2 inhibitors (e.g., Nutlin-3, HDM201, RG7388).[2][12][13][14] By preventing p53 dephosphorylation, GSK2830371 synergizes with compounds that prevent p53 degradation, leading to a robust activation of the p53 pathway and enhanced cancer cell death.[10][15][16]
-
Genotoxic Chemotherapy: The inhibitor can increase the sensitivity of cancer cells to DNA-damaging agents like doxorubicin.[3][10][15]
Limitations and Future Directions
Despite its potent in vitro activity, the clinical development of GSK2830371 has been hampered by pharmacokinetic limitations.[9] The compound exhibits a short half-life in vivo, requiring frequent high doses to achieve sustained target inhibition and maximal anti-tumor effect.[1][4]
These challenges highlight the need for next-generation Wip1 inhibitors with improved pharmacokinetic profiles. Nevertheless, GSK2830371 remains an invaluable research tool for elucidating the complex roles of Wip1 in cancer biology and for validating Wip1 as a therapeutic target.
References
Sources
- 1. PPM1D Phosphatase Inhibitor II, GSK2830371 | Sigma-Aldrich [sigmaaldrich.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1167055-29-9 | 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid - Moldb [moldb.com]
- 6. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 7. 6-chloroH-pyrazolo[1,5-a]pyridine-3-carboxylic acid | 1167055-29-9 [chemicalbook.com]
- 8. 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid - CAS:1167055-29-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. mdpi.com [mdpi.com]
- 13. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
